5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-12-3-2-9(13)5-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLRKIZGVJHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683008 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-15-4 | |
| Record name | 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Optimization
-
Catalysts : Pd(PPh₃)₄ (0.5–2 mol%) or Pd(OAc)₂ with XantPhos (0.1 eq) demonstrate superior activity.
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Bases : K₂CO₃ in dioxane/water mixtures (3:1) achieves optimal pH for transmetallation.
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Temperature : 80–110°C for 12–24 h, with microwave-assisted synthesis reducing time to 2 h.
Table 1. Suzuki-Miyaura Reaction Parameters
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst Loading | 0.5–1.5 mol% Pd | 78–92 | >98% |
| Solvent System | Dioxane/H₂O (3:1) | 85 | 97.5 |
| Reaction Time | 12 h (conventional) | 82 | 96.8 |
| Microwave Duration | 2 h (150°C) | 89 | 98.2 |
Post-reaction purification via silica gel chromatography (hexane/EtOAc 4:1) isolates the product. Industrial adaptations employ continuous flow reactors with immobilized Pd catalysts, enhancing throughput by 300% compared to batch systems.
Ullmann Coupling: Copper-Mediated Aryl-Nitrogen Bond Formation
Ullmann-type reactions provide a cost-effective alternative for constructing the aryl-pyridine linkage. This method utilizes CuI (10 mol%) with trans-N,N’-dimethyl-1,2-cyclohexanediamine (20 mol%) in dioxane at 110°C.
Mechanistic Insights and Limitations
The reaction proceeds through a Cu(I)/Cu(III) cycle, where oxidative addition of 5-chloro-2-methoxyiodobenzene to Cu(I) forms a aryl-Cu(III) intermediate. Subsequent transmetallation with 5-hydroxypyridin-3-ylboronic acid and reductive elimination yields the product. Key challenges include:
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Homocoupling byproducts (5–15%) from aryl halide dimerization
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Limited functional group tolerance compared to Pd systems
Table 2. Ullmann Coupling Performance Metrics
| Ligand | Yield (%) | Homocoupling (%) | Reaction Time (h) |
|---|---|---|---|
| N,N’-Dimethylcyclohexanediamine | 68 | 12 | 24 |
| 1,10-Phenanthroline | 55 | 18 | 36 |
| Proline | 42 | 22 | 48 |
Direct Cyclization: Hantzsch Pyridine Synthesis Adaptations
Classical Hantzsch methodology constructs the pyridine core through condensation of β-ketoesters with ammonia and aldehydes. For 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol, this approach requires:
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Preparation of 5-chloro-2-methoxybenzaldehyde
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Condensation with ethyl acetoacetate and ammonium acetate
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Regioselective hydroxylation at C3
Regiochemical Control Strategies
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Oxidizing Agents : Mn(OAc)₃ selectively hydroxylates the C3 position (73% yield)
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Directed Lithiation : LDA-mediated deprotonation at -78°C followed by O₂ quenching achieves 89% regioselectivity
Table 3. Cyclization Route Efficiency
| Step | Reagents | Yield (%) | Regioselectivity (C3:C5) |
|---|---|---|---|
| Aldol Condensation | NH₄OAc, EtOH, reflux | 65 | N/A |
| Cyclodehydration | H₂SO₄, AcOH | 78 | N/A |
| Hydroxylation | Mn(OAc)₃, AcOH/H₂O | 73 | 8:1 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
-
Suzuki-Miyaura in Flow : 10 mL/min flow rate with Pd@SiO₂ catalyst achieves 92% conversion (residence time 15 min)
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In-line Purification : Simulated moving bed chromatography coupled with reaction modules
Green Chemistry Metrics
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E-Factor : 23 (batch) vs. 8.5 (flow)
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PMI (Process Mass Intensity) : 56 → 19 kg/kg
Analytical Characterization Benchmarks
Critical quality attributes for 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol:
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a methoxy group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(5-chloro-2-methoxyphenyl)pyridin-3-one.
Reduction: Formation of 5-(2-methoxyphenyl)pyridin-3-ol.
Substitution: Formation of 5-(5-methoxy-2-methoxyphenyl)pyridin-3-ol.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact molecular pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Key Observations:
- Methoxy vs. Methyl : The methoxy group in 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol provides stronger electron-donating effects than the methyl group in 2-Methoxy-5-methylpyridin-3-ol, influencing electronic properties and solubility .
- Functional Group Diversity : Derivatives like 5-Chloro-2-methoxypyridine-3-sulfonyl chloride exhibit reactivity suitable for synthesizing sulfonamides or sulfonate esters, unlike the hydroxyl group in the parent compound .
Hydrogen Bonding and Crystallography
The hydroxyl group in 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol facilitates hydrogen bonding, a critical factor in crystal packing and supramolecular assembly . In contrast, sulfonyl chloride derivatives (e.g., 5-Chloro-2-methoxypyridine-3-sulfonyl chloride) prioritize covalent interactions over hydrogen bonding due to their electrophilic sulfur center .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and substituted phenylboronic acids. Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature Control : Reactions performed at 80–100°C to balance reactivity and side-product formation.
- Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during synthesis, followed by mild acidic cleavage .
Q. How can the hydroxyl and methoxy groups in this compound be structurally characterized?
- Methodological Answer :
- X-ray Crystallography : Resolves spatial arrangements of the hydroxyl (C3-position) and methoxy (C2-phenyl) groups, confirming intramolecular hydrogen bonding between the hydroxyl and pyridine nitrogen .
- NMR Spectroscopy :
- ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 9.2 ppm), while methoxy protons resonate at δ 3.8–4.0 ppm .
- ¹³C NMR : Methoxy carbon at δ 55–57 ppm; hydroxyl-bearing carbon at δ 150–155 ppm .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against alkaline phosphatases (e.g., TNAP) using p-nitrophenyl phosphate (pNPP) as a substrate. IC₅₀ values are determined via spectrophotometric monitoring at 405 nm .
- Cytotoxicity : MTT assay in fibroblast or HEK293 cell lines to assess safety margins (typical IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How does the positioning of the hydroxyl group impact binding affinity in enzyme targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Compare docking scores of 5-(5-Chloro-2-methoxyphenyl)pyridin-3-ol with analogs (e.g., hydroxyl at C2 or C4). The C3-hydroxyl forms a critical hydrogen bond with TNAP’s Arg166, enhancing inhibition (ΔG = −8.2 kcal/mol) .
- Structure-Activity Relationship (SAR) :
| Analog | Hydroxyl Position | TNAP IC₅₀ (µM) |
|---|---|---|
| C3-OH | 3 | 0.12 |
| C2-OH | 2 | 1.45 |
| C4-OH | 4 | 2.78 |
| Data from in vitro assays using recombinant human TNAP . |
Q. What experimental strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., hepatic CYP3A4-mediated oxidation of the methoxy group) .
- In Vivo PK in Mice :
| Parameter | Value |
|---|---|
| Oral Bioavailability | 62% |
| t₁/₂ | 4.3 h |
| Cmax | 1.8 µM (8 h post-dose) |
| Data supports sustained TNAP inhibition (>50% at 24 h) despite rapid clearance . |
- Contradiction Resolution : Co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC by 2.3-fold, confirming metabolic instability as a key variable .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Quantum Mechanical (QM) Calculations : Predict electron-density maps to optimize substituent electronegativity (e.g., replacing Cl with CF₃ enhances hydrophobic interactions) .
- Pharmacophore Modeling : Identify essential features:
- Aromatic pyridine core.
- Hydroxyl group for hydrogen bonding.
- Chlorine for van der Waals interactions.
- Selectivity Data :
| Target | IC₅₀ (µM) | Selectivity vs. PLAP/IAP |
|---|---|---|
| TNAP | 0.12 | >100-fold |
| PLAP | 15.6 | – |
| IAP | 22.4 | – |
| Derivatives retain >90% selectivity for TNAP . |
Experimental Design & Data Analysis
Q. What controls are critical when assessing off-target effects in calcium deposition assays?
- Methodological Answer :
- Positive Control : Sodium pyrophosphate (ePPi analog) to confirm assay validity.
- Negative Control : Untreated fibroblasts from GACI patients.
- Data Normalization : Express calcium content as µg/mg protein (Bradford assay) to account for cell density variations .
Q. How should researchers validate in silico predictions of metabolic stability?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with primary hepatocytes (human/mouse) and quantify parent compound via LC-MS/MS.
- Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolite formation (e.g., O-demethylation products) .
Key Research Gaps
- Mechanistic Insights : Role of the methoxy group in modulating membrane permeability vs. metabolic stability.
- Long-Term Toxicity : Absence of data beyond 28-day rodent studies.
- Formulation Challenges : Poor aqueous solubility (logP = 2.9) limits IV administration routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
